Flosequinan

Descripción general

Descripción

Flosequinan es un vasodilatador quinolónico que fue descubierto y desarrollado por Boots UK. Se comercializó bajo el nombre comercial Manoplax por un breve período. El compuesto fue aprobado en 1992 en los Estados Unidos y el Reino Unido para el tratamiento de la insuficiencia cardíaca en pacientes que no podían tolerar los inhibidores de la enzima convertidora de angiotensina o la digital . Se retiró del mercado en 1993 debido al aumento de la mortalidad observado en los ensayos clínicos .

Aplicaciones Científicas De Investigación

Flosequinan se ha estudiado ampliamente por sus efectos farmacológicos, particularmente en el tratamiento de la insuficiencia cardíaca. Se ha demostrado que aumenta la capacidad de ejercicio y mejora los síntomas en pacientes con insuficiencia cardíaca crónica . Además, se ha utilizado en estudios farmacocinéticos para modelar los perfiles de concentración-tiempo del compuesto original y sus metabolitos .

En química, this compound sirve como un compuesto modelo para estudiar la reactividad de los derivados de quinolona. En biología y medicina, se ha utilizado para investigar los mecanismos de vasodilatación y los efectos de los vasodilatadores en la función cardíaca.

Mecanismo De Acción

Flosequinan ejerce sus efectos principalmente a través de la vasodilatación. Relaja el músculo liso en los vasos sanguíneos, lo que lleva a una disminución de la resistencia vascular y un aumento del flujo sanguíneo . Los objetivos moleculares exactos y las vías involucradas en su mecanismo de acción no se comprenden completamente, pero se cree que implican la modulación de la señalización del calcio en las células del músculo liso vascular .

Análisis Bioquímico

Biochemical Properties

Flosequinan plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a vasodilator by relaxing the smooth muscles in blood vessels. This compound interacts with enzymes such as phosphodiesterases, which are involved in the breakdown of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound increases the levels of cAMP and cGMP, leading to vasodilation and improved blood flow .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cardiac cells, this compound enhances the contractility of the heart by increasing the levels of cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG). These kinases phosphorylate target proteins that regulate calcium handling and myocardial contraction . Additionally, this compound affects endothelial cells by promoting the release of nitric oxide (NO), a potent vasodilator that further enhances blood flow .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to and inhibits phosphodiesterases, leading to increased levels of cAMP and cGMP. This inhibition results in the activation of PKA and PKG, which phosphorylate various target proteins involved in vasodilation and myocardial contraction . Furthermore, this compound modulates gene expression by influencing transcription factors that regulate the expression of genes involved in vascular tone and cardiac function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained vasodilatory effects . Prolonged exposure to this compound can lead to desensitization of the target enzymes and receptors, reducing its efficacy over time . Additionally, long-term studies have indicated potential adverse effects on cellular function, including increased oxidative stress and apoptosis in cardiac cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces blood pressure and improves cardiac output without significant adverse effects . At higher doses, this compound can cause toxic effects, including hypotension, tachycardia, and increased mortality . These threshold effects highlight the importance of careful dosage optimization to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by liver enzymes. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which convert this compound into its active metabolites . These metabolites further interact with enzymes and cofactors involved in vasodilation and cardiac function. This compound also affects metabolic flux by altering the levels of key metabolites such as cAMP and cGMP, which play crucial roles in cellular signaling and energy metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to target tissues, including the heart and blood vessels . This compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments. These interactions influence its localization and concentration within tissues, affecting its overall efficacy and safety .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria of target cells . It interacts with mitochondrial enzymes and proteins involved in energy production and oxidative stress regulation. Additionally, this compound undergoes post-translational modifications that direct it to specific subcellular compartments, enhancing its therapeutic effects .

Métodos De Preparación

Flosequinan se puede sintetizar mediante un proceso de varios pasos que comienza con el ácido 4-fluoroantramílico. La ruta sintética implica los siguientes pasos :

Ciclización: El ácido 4-fluoroantramílico se cicliza con fosgeno para formar un intermedio.

Metilación: Luego, el intermedio se metila.

Sulfoxidación: El producto metilado se somete a sulfoxidación.

Ciclización: El paso final de ciclización produce this compound.

Los métodos de producción industrial suelen implicar la optimización de estos pasos para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental.

Análisis De Reacciones Químicas

Flosequinan experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar su derivado sulfona.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfóxido de vuelta a un sulfuro.

Sustitución: Pueden ocurrir varias reacciones de sustitución en el anillo quinolónico.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el ácido m-cloroperbenzoico para la oxidación y agentes reductores como el borohidruro de sodio para la reducción . Los principales productos formados a partir de estas reacciones incluyen los derivados de sulfona y sulfuro de this compound.

Comparación Con Compuestos Similares

Flosequinan pertenece a la clase de hidroquinolonas, que son compuestos que contienen una quinolina hidrogenada que lleva un grupo cetona . Compuestos similares incluyen:

Ciprofloxacino: Un antibiótico utilizado para tratar infecciones bacterianas.

Norfloxacino: Otro antibiótico con una estructura similar.

Enoxacina: Se utiliza para tratar infecciones del tracto urinario.

This compound es único entre estos compuestos debido a sus efectos vasodilatadores, que no se observan en los antibióticos mencionados anteriormente. Esta singularidad lo hace particularmente valioso en el estudio de la farmacología cardiovascular.

Propiedades

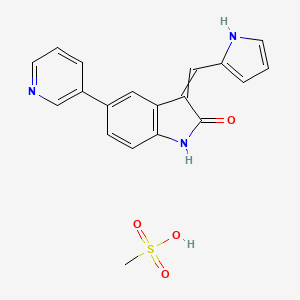

IUPAC Name |

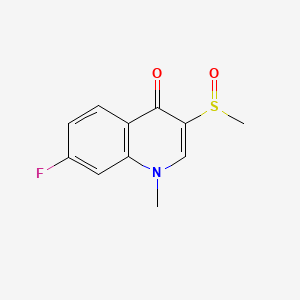

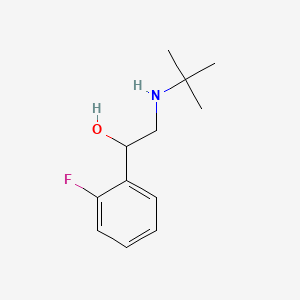

7-fluoro-1-methyl-3-methylsulfinylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2S/c1-13-6-10(16(2)15)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGONJYYUKVHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048833 | |

| Record name | Flosequinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76568-02-0 | |

| Record name | Flosequinan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76568-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flosequinan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076568020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flosequinan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flosequinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLOSEQUINAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NB119DLU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of flosequinan?

A1: this compound is a direct-acting vasodilator that primarily exerts its effects by relaxing both arterial and venous smooth muscle. [, ] This vasodilation leads to a decrease in systemic and pulmonary vascular resistance, reducing preload and afterload on the heart. [, , , ]

Q2: How does this compound's vasodilatory effect differ from that of sodium nitroprusside?

A2: Unlike sodium nitroprusside, which solely reduces intracellular calcium levels ([Ca2+]i) to achieve vasodilation, this compound appears to reverse the calcium-sensitizing effect of phenylephrine in addition to decreasing [Ca2+]i. [] This suggests a unique mechanism of action for this compound.

Q3: How does this compound compare to milrinone in terms of its inotropic mechanism?

A4: Unlike milrinone, which exerts positive inotropy via phosphodiesterase inhibition and increased cyclic adenosine monophosphate (cAMP) levels, this compound's inotropic effect appears independent of cAMP. [] This suggests a distinct mechanism for this compound's inotropic activity.

Q4: Does this compound affect neurohormonal systems?

A5: While this compound does not typically increase plasma renin activity or aldosterone levels during short-term administration, chronic use may lead to activation of the sympathetic and renin-angiotensin systems, as evidenced by increased plasma norepinephrine and renin activity. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H11FNO2S. Its molecular weight is 251.28 g/mol.

Q6: Are there any known material compatibility or stability concerns with this compound?

A6: The provided research papers primarily focus on this compound's pharmacological properties and do not provide detailed information regarding material compatibility or stability under various conditions. Further investigation is needed to assess these aspects.

Q7: Does this compound possess any catalytic properties?

A7: this compound is not known to possess catalytic properties. It functions as a pharmaceutical agent through its interactions with biological systems rather than by catalyzing chemical reactions.

Q8: Have computational methods been used to study this compound?

A8: The provided research papers primarily focus on experimental investigations of this compound's properties. There is limited information regarding the application of computational chemistry techniques like molecular modeling, docking studies, or quantitative structure-activity relationship (QSAR) modeling for this compound.

Q9: What is known about the stability and formulation of this compound?

A10: this compound is typically administered orally. [, , ] The research papers primarily focus on the pharmacokinetics and pharmacodynamics of this compound rather than providing in-depth details about its stability under various conditions or specific formulation strategies employed to enhance its stability, solubility, or bioavailability.

Q10: What is the current regulatory status of this compound?

A11: While this compound showed initial promise in treating heart failure, it was withdrawn from the market due to concerns about increased mortality with long-term use. [] This highlights the critical importance of comprehensive safety and efficacy assessments throughout drug development.

Q11: How is this compound metabolized in the body?

A12: this compound undergoes extensive metabolism in the liver, primarily via S-oxidation, to its major active metabolite, this compound sulfone (also known as flosequinoxan). [, , , ] This metabolite contributes significantly to the overall pharmacological activity of this compound.

Q12: Does this compound exhibit stereoselective pharmacokinetics?

A13: Yes, this compound, possessing a chiral sulfoxide group, exhibits stereoselective pharmacokinetics. Studies in rats have shown differences in the pharmacokinetic parameters of its enantiomers, R(+)-flosequinan and S(-)-flosequinan. []

Q13: What is the role of intestinal bacteria in this compound metabolism?

A14: Intestinal bacteria play a significant role in the chiral inversion of this compound enantiomers. These bacteria can reduce both R(+)- and S(-)-flosequinan to this compound sulfide, which is then absorbed and subsequently oxidized back to both enantiomers in the body. []

Q14: How is this compound eliminated from the body?

A15: this compound and its metabolite, this compound sulfone, are primarily eliminated through a combination of hepatic metabolism and renal excretion. [, ] The elimination half-life of this compound is relatively short, around 1.4 hours, while its metabolite has a much longer half-life of approximately 25 hours. []

Q15: Does renal impairment affect this compound pharmacokinetics?

A16: Yes, severe renal dysfunction significantly affects the pharmacokinetics of this compound. Studies show a decreased renal clearance of this compound and a prolonged elimination half-life of its active metabolite, this compound sulfone, in patients with renal impairment. [] This suggests a need for dosage adjustments in this patient population.

Q16: What about hepatic impairment? Does that affect this compound pharmacokinetics?

A17: Yes, hepatic impairment also impacts this compound pharmacokinetics. Studies indicate elevated this compound concentrations and a decreased systemic clearance in patients with compromised liver function. [] This highlights the importance of considering liver function when prescribing this compound.

Q17: Has this compound demonstrated efficacy in improving exercise tolerance in heart failure patients?

A18: Yes, clinical trials have shown that this compound can improve exercise tolerance in patients with heart failure. [, , , , , , ] It appears to achieve this by reducing cardiac workload through its vasodilatory effects and potentially improving skeletal muscle blood flow. [, ]

Q18: How does this compound affect hemodynamics in patients with heart failure?

A19: this compound generally improves hemodynamics in heart failure patients by reducing pulmonary capillary wedge pressure, mean pulmonary artery pressure, and right atrial pressure. [, ] It also increases cardiac index and stroke index while decreasing systemic vascular resistance. [, ]

Q19: Are there known mechanisms of resistance to this compound?

A19: The development of resistance to this compound's vasodilatory effects is not well-documented in the provided research papers. Further investigation is required to explore potential mechanisms of resistance.

Q20: Are there significant safety concerns associated with this compound?

A21: Yes, despite initial promise, this compound was withdrawn from the market due to concerns regarding increased mortality with long-term use. [] This underscores the importance of continuous monitoring and comprehensive safety assessments throughout a drug's lifespan.

Q21: Have any specific drug delivery strategies been investigated for this compound?

A21: The research papers primarily focus on the pharmacological properties and clinical effects of this compound administered through conventional oral routes. There is limited information regarding targeted drug delivery approaches specifically for this compound.

Q22: Are there any known biomarkers for predicting this compound efficacy or toxicity?

A22: The research papers do not provide specific details about validated biomarkers for predicting the efficacy or toxicity of this compound. Further research is needed to explore potential biomarkers associated with this compound treatment outcomes.

Q23: What analytical techniques are commonly used to quantify this compound and its metabolites?

A24: High-performance liquid chromatography (HPLC) is a widely employed technique for the quantification of this compound and its metabolites in biological samples. [, , , ]

Q24: Is there information available regarding the environmental impact of this compound?

A24: The provided research papers primarily focus on the clinical and pharmacological aspects of this compound and do not offer detailed insights into its environmental impact or degradation pathways.

Q25: What is known about the dissolution and solubility properties of this compound?

A25: The research papers primarily focus on the pharmacokinetics and pharmacodynamics of this compound, with limited information on its dissolution rate or solubility in various media. Further research is needed to characterize these properties and their impact on bioavailability and efficacy.

Q26: Are there specific regulatory guidelines for analytical method validation for this compound?

A26: While the provided research papers do not explicitly detail specific regulatory guidelines, analytical method validation for pharmaceuticals like this compound generally adheres to international standards such as those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Q27: Does this compound elicit any significant immunogenic responses?

A27: The provided research papers do not present evidence suggesting significant immunogenicity or immunological reactions associated with this compound administration.

Q28: Does this compound interact with drug transporters?

A28: The research papers primarily focus on this compound's metabolism and do not provide detailed information regarding its interactions with specific drug transporters. Further research is necessary to explore the potential for such interactions.

Q29: Can this compound induce or inhibit drug-metabolizing enzymes?

A29: The research papers do not provide specific details regarding this compound's potential to induce or inhibit drug-metabolizing enzymes.

Q30: What is known about the biocompatibility and biodegradability of this compound?

A30: The provided research papers focus on the pharmacological and clinical aspects of this compound and do not offer specific information regarding its biocompatibility or biodegradability.

Q31: Are there alternative medications to this compound for treating heart failure?

A32: Yes, various other medications are available for managing heart failure. These include angiotensin-converting enzyme (ACE) inhibitors, angiotensin receptor blockers (ARBs), beta-blockers, diuretics, and digoxin. [, ] The choice of treatment depends on the individual patient and the severity of their condition.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione](/img/structure/B1672776.png)

![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)

![(2S,3R,6S,8R,9R,12S,15S,21S,22R)-2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol](/img/structure/B1672786.png)